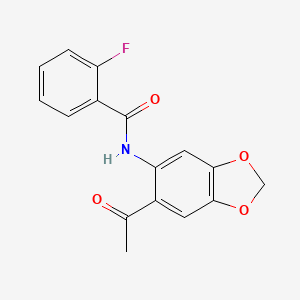

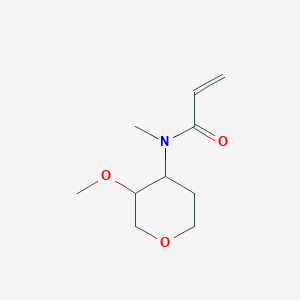

![molecular formula C19H19ClN2O4S2 B2635945 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-37-7](/img/structure/B2635945.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry and materials science . The molecule also contains a methoxyphenyl group, which could potentially contribute to its physical and chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzo[d]thiazol-2-yl group is a heterocyclic compound, which could potentially influence the compound’s electronic structure . The methoxyphenyl group could potentially contribute to the compound’s overall polarity.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the benzo[d]thiazol-2-yl group could potentially undergo electrophilic aromatic substitution reactions . The methoxyphenyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the methoxyphenyl group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications

Anticonvulsant Activity

Sulfonamide thiazole derivatives have been synthesized and evaluated for their anticonvulsant properties. One of the synthesized compounds, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated significant anticonvulsive effects, abolishing the tonic extensor phase and providing 100% protection against convulsions induced by picrotoxin (Farag et al., 2012).

Antimicrobial Activity

Novel sulfonamide compounds with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed and evaluated for antimicrobial activities against various bacteria, fungi, and Mycobacterium species. The compounds showed promising activity, particularly against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii (Krátký et al., 2012).

Lipoxygenase Inhibition

N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been synthesized and screened against the lipoxygenase enzyme. These compounds exhibited moderately good inhibitory activities, offering potential for further research in lipoxygenase-associated pathways (Aziz‐ur‐Rehman et al., 2016).

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

The butanamide derivative S 19812 has been evaluated for its pharmacological activities, demonstrating dual inhibition of cyclooxygenase and lipoxygenase pathways. This compound exhibited significant analgesic and anti-inflammatory effects without compromising gastric tolerance, indicating its potential therapeutic applications (Tordjman et al., 2003).

Anticancer Activities

Several thiazole derivatives have been synthesized and assessed for their anticancer properties. Notably, compounds such as N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide demonstrated potent activity, indicating the relevance of these derivatives in cancer research and potential therapeutic applications (Rahman et al., 2014).

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S2/c1-12-5-10-15(20)18-17(12)22-19(27-18)21-16(23)4-3-11-28(24,25)14-8-6-13(26-2)7-9-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLURARUAXLQPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

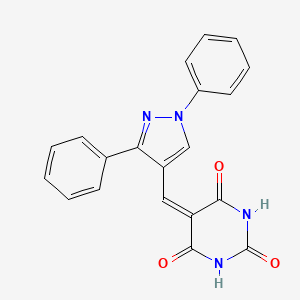

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)

![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)

![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)